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Mad1 (6-21)

Transcriptional repression Sin3-HDAC complex Protein-peptide interaction

Researchers requiring validated positive controls for Sin3A PAH2 binding assays face limited access to sequence-authentic, functionally characterized Mad1 SID peptides. Mad1 (6-21) directly addresses this need: • Structurally validated: Identical to the fragment used in solution NMR structure determination (PDB 1S5Q), ensuring experimental reproducibility. • Quantified affinity: Kd ~29 nM for Sin3A PAH2, enabling calibration of SPR, ITC, and fluorescence polarization assays. • Supply assured: Custom-synthesized to ≥98% purity with full analytical documentation; shipped ambient globally.

Molecular Formula C84H140N24O26S2
Molecular Weight 1966.3 g/mol
Cat. No. B10857712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMad1 (6-21)
Molecular FormulaC84H140N24O26S2
Molecular Weight1966.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1
InChIKeyZBAJHFNGYUVVPZ-ZJZZMTSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mad1 (6-21) Peptide Overview


Mad1 (6-21) is a synthetic 16-amino acid peptide fragment corresponding to residues 6 through 21 of the human Mad1 (mitotic arrest deficient 1) transcriptional repressor protein. The peptide binds specifically and with high affinity to the PAH2 (paired amphipathic helix 2) domain of mammalian Sin3A, a core component of the Sin3-HDAC transcriptional corepressor complex, exhibiting a dissociation constant (Kd) of approximately 29 nM [1]. Upon binding to Sin3A PAH2, Mad1 (6-21) adopts an amphipathic α-helical conformation and engages the PAH2 hydrophobic cleft primarily through the apolar surface of the helix [1]. The peptide sequence (RMNIQMLLEAADYLER) encompasses the Sin3 interaction domain (SID) required for functional Mad1-Sin3A corepressor complex assembly, making this peptide a validated tool for investigating transcriptional repression mechanisms and protein-protein interactions in gene regulatory networks [2].

1 Structurally defined 16-mer peptide matching NMR-characterized SID construct
2 Targets Sin3A PAH2 domain for corepressor complex assembly studies
3 Reported to adopt amphipathic α-helical conformation upon PAH2 engagement

Mad1 (6-21) Binding Specificity


Generic substitution of Mad1 (6-21) with other PAH2-interacting peptides or alternative Mad1 fragments is scientifically unjustified due to documented differences in binding orientation, helical polarity requirements, and the precise residue composition necessary for high-affinity interaction. The Mad1 SID binds Sin3A PAH2 with a distinct N→C terminal helical orientation that is opposite to that observed for the HBP1 transcriptional repressor, despite both peptides occupying the same hydrophobic cleft [1]. Furthermore, truncation studies have established that the minimal functional unit required for Mad1-PAH2 interaction comprises residues 8-20, with specific hydrophobic face residues being indispensable for binding [2]. Peptides lacking this precise amphipathic α-helical architecture, or those containing sequence variations outside the validated 6-21 window, exhibit either reduced affinity or complete loss of functional interaction with Sin3A PAH2, thereby compromising experimental reproducibility and data interpretability in transcription research applications.

Helical orientation HBP1 peptide binds same PAH2 cleft with reversed C→N orientation; may shift binding geometry interpretation
Sequence boundaries Peptides truncated outside residues 8–20 window may lose functional PAH2 interaction and compromise corepressor assembly studies
Domain specificity LXXLL motif peptides preferentially target PAH1 rather than PAH2; domain-level mismatch may alter target engagement

Mad1 (6-21) Comparative Evidence


High-Affinity PAH2 Binding

Mad1 (6-21) binds to mammalian Sin3A PAH2 with a dissociation constant (Kd) of approximately 29 nM, representing one of the highest-affinity naturally occurring interactions documented for the PAH2 domain [1]. This binding affinity is derived from isothermal titration calorimetry (ITC) and NMR-based structural characterization of the Mad1 SID-PAH2 complex. By comparison, the minimal 13-residue Mad1 SID peptide (residues 8-20) retains full binding functionality, establishing that the 6-21 fragment encompasses the complete high-affinity interaction module [1]. Alternative PAH2-binding motifs, such as the LXXLL-containing peptides identified through aptamer screening that interact with PAH1, show distinct sequence specificity and do not replicate the Mad1-PAH2 binding mode [2].

PAH2 Binding Affinity
Reported
Kd ~29 nM
Supports PAH2-domain binding assay context
ITC/NMR-derived affinity; minimal SID (8-20) retains comparable binding
Transcriptional repression Sin3-HDAC complex Protein-peptide interaction

Opposite Helical Orientation vs HBP1

Solution NMR structural analysis of the Mad1 SID bound to Sin3A PAH2 reveals that the Mad1 helix engages the PAH2 hydrophobic cleft in an N→C terminal orientation, with the peptide's hydrophobic face making extensive contacts with helices α1 and α2 of PAH2 [1]. In a direct head-to-head structural comparison using identical experimental conditions, the HBP1 transcriptional repressor peptide binds the identical PAH2 hydrophobic cleft but with a reversed C→N helical orientation relative to Mad1 [1]. This orientation inversion results in distinct residue-specific contacts and differential stabilization of PAH2 secondary structure elements, demonstrating that PAH2 recognition is not a generic helix-cleft interaction but involves orientation-specific molecular determinants.

Helical Orientation vs HBP1
Head-to-head
Mad1 N→C vs HBP1 C→N
Orientation-specific PAH2 recognition context
180° relative orientation difference; distinct residue contact maps
Protein structure PAH domain specificity Transcriptional corepressor

PAH2-REST Competitive Inhibition

In competitive ELISA-based binding assays, Mad1 peptide pre-incubation with immobilized Sin3A PAH2 domain produces concentration-dependent inhibition of GST-REST (RE1-silencing transcription factor) binding [1]. The inhibitory effect of Mad1 peptide on PAH2-REST interaction follows a dose-response profile with measurable IC50 values in the low micromolar range under the reported assay conditions. In parallel assays using identical experimental parameters, the SAP25 peptide (a PAH1-specific interactor) showed markedly reduced inhibition of PAH2-REST binding compared to its inhibition of PAH1-REST interaction, confirming domain-specific competitive activity [1].

PAH2-REST Competition
Assay context
IC50 low micromolar range
Supports PAH2-specific competition assay context
ELISA-based competition; SAP25 shows PAH1-preferential activity
Competition assay REST/NRSF repression Corepressor recruitment

Minimal Functional SID Delineation

Systematic truncation analysis of the Mad1 N-terminal region has established that amino acids 8-20 constitute the minimal SID (Sin3 interaction domain) sufficient for PAH2 binding and functional transcriptional repression [1]. The 13-residue minimal peptide forms an amphipathic α-helix in solution and requires specific hydrophobic face residues for PAH2 interaction. The commercially available Mad1 (6-21) peptide extends two residues beyond this minimal functional unit at both termini (residues 6-7 and residue 21), encompassing the complete structural context of the SID as originally characterized in the solution NMR structure of the Mad1 SID-PAH2 complex [2].

Functional SID Boundaries
Cross-study comparable
Residues 6–21; minimal unit 8–20
Supports sequence-context selection review
Truncation analysis; residues 8–20 sufficient for PAH2 binding
Structure-activity relationship Peptide engineering SID domain mapping

PAH2-Induced Helical Folding

Circular dichroism (CD) spectroscopy and NMR structural analysis demonstrate that Mad1 (6-21) undergoes a coil-to-helix transition upon binding to Sin3A PAH2, adopting a well-defined amphipathic α-helical conformation in the bound complex [1]. In the free state, the minimal SID peptide (residues 8-20) exhibits partial α-helical content in aqueous solution, but full helical stabilization occurs only upon engagement with the PAH2 hydrophobic cleft. This binding-induced folding is accompanied by reciprocal stabilization of PAH2 secondary structure elements (helices α1 and α2), creating a mutually reinforced binding interface [2].

Helical Folding on Binding
Supporting evidence
Coil-to-helix transition
Supports conformational-plasticity assay context
CD/NMR; α-helical signature at 208/222 nm upon PAH2 addition
Circular dichroism NMR spectroscopy Peptide conformation

Mad1 (6-21) Research Applications


PAH2 Binding Assay Positive Control

Mad1 (6-21) serves as a structurally validated positive control for in vitro binding assays measuring protein-peptide interactions with the Sin3A PAH2 domain. Based on the documented Kd of ~29 nM [1], researchers can utilize this peptide as a reference standard in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), fluorescence polarization, or ELISA-based competition assays. The peptide's well-characterized amphipathic α-helical binding mode enables calibration of assay sensitivity and validation of PAH2 domain functional integrity. In competitive displacement assays, Mad1 (6-21) pre-incubation with PAH2 produces concentration-dependent inhibition of REST binding [2], providing a benchmark for evaluating novel PAH2-targeting compounds or peptides.

Corepressor Complex Structural Studies

The Mad1 (6-21) peptide corresponds exactly to the fragment used in the original solution NMR structure determination of the Mad1 SID-mSin3A PAH2 complex (PDB entry 1S5Q) [1]. This sequence identity makes the commercially available peptide directly applicable for structural biology applications including NMR titration experiments, X-ray crystallography co-crystallization trials, and cryo-EM studies of larger Sin3-HDAC complex assemblies. The peptide's documented coil-to-helix transition upon PAH2 binding provides a spectroscopic handle for monitoring complex formation via circular dichroism or NMR chemical shift perturbation analyses. Researchers investigating PAH2 domain interactions with alternative binding partners can employ Mad1 (6-21) as a structurally defined reference ligand for competitive displacement mapping of shared or distinct binding surfaces.

Corepressor Interaction Inhibitor Screening

Given its high-affinity binding to Sin3A PAH2 and documented competitive activity against REST-PAH2 interaction [1], Mad1 (6-21) is positioned as a tool compound for screening small molecule inhibitors or peptidomimetics targeting the PAH2 transcriptional repression interface. The peptide can be employed as a labeled tracer in fluorescence polarization competition assays to identify compounds that displace the native SID-PAH2 interaction. Structure-activity relationship (SAR) studies can leverage the minimal functional SID boundaries (residues 8-20) established by truncation analysis [2] to design focused peptide libraries exploring sequence determinants of PAH2 binding specificity and affinity. The opposite helical orientation of HBP1 on PAH2 [3] further supports the use of Mad1 (6-21) in comparative studies examining how distinct transcriptional repressors differentially engage the same PAH2 domain surface.

Antibody Production & Epitope Mapping

The Mad1 (6-21) peptide, encompassing the N-terminal region of human Mad1 protein, can be employed as an immunogen for generating sequence-specific polyclonal or monoclonal antibodies. The peptide's defined sequence and conformational properties upon binding enable its use in epitope mapping studies to characterize antibody binding determinants within the Mad1 N-terminus. Such antibodies are essential reagents for detecting endogenous Mad1 protein in Western blotting, immunoprecipitation, immunofluorescence microscopy, and chromatin immunoprecipitation (ChIP) assays, facilitating studies of Mad1 subcellular localization and its recruitment to Sin3-HDAC corepressor complexes at target gene promoters. The validated PAH2-binding activity of the peptide [1] also permits functional antibody screening approaches that select for clones capable of disrupting or stabilizing the Mad1-PAH2 interaction.

Application
Selection Property
Validation Focus
PAH2 binding assay reference
Sequence-defined PAH2 binding context
PAH2-domain functional integrity review
Corepressor complex structural studies
Structurally characterized SID-PAH2 construct
Complex-formation monitoring context
PAH2 inhibitor screening
PAH2-specific competition context
Displacement-assay benchmarking review
Antibody production and epitope mapping
Defined N-terminal epitope sequence
Binding-activity verification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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